molecular formula C22H19N3O3S3 B2586408 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922450-87-1

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2586408
CAS No.: 922450-87-1
M. Wt: 469.59
InChI Key: POLLMUZGLJAJTB-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a methylsulfonyl group at position 6 and a methylthio group at position 3 of the benzamide moiety. The pyridin-3-ylmethyl group introduces additional nitrogen-based polarity.

Properties

IUPAC Name

3-methylsulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S3/c1-29-17-7-3-6-16(11-17)21(26)25(14-15-5-4-10-23-13-15)22-24-19-9-8-18(31(2,27)28)12-20(19)30-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLLMUZGLJAJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-3-ylmethyl)benzamide is a derivative of benzothiazole, a class known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride, followed by further modifications to introduce the methylsulfonyl and methylthio groups. The structural confirmation is achieved through various spectroscopic methods including NMR and mass spectrometry.

Biological Activity

Benzothiazole derivatives have been extensively studied for their antitumor , anti-inflammatory , and antimicrobial properties. The specific compound exhibits several noteworthy biological activities:

  • Antitumor Activity :
    • Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). For instance, compounds similar to this compound demonstrated significant cytotoxic effects at micromolar concentrations .
  • Anti-inflammatory Effects :
    • The compound has been noted to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential in treating inflammatory diseases .
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity involves inducing apoptosis and cell cycle arrest, which has been confirmed through Western blot analysis showing changes in protein expression associated with these processes .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives:

  • A study synthesized 25 novel benzothiazole compounds, among which some exhibited potent anti-tumor activity comparable to established chemotherapeutics. The lead compound demonstrated a significant reduction in cell viability across multiple cancer cell lines .
  • Another investigation focused on the structure-activity relationships (SAR) of benzothiazole derivatives, revealing that modifications at specific positions on the benzothiazole ring could enhance biological activity, particularly against cancer cells .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound B7A4311.5Apoptosis induction
Compound 4iHOP-922.0Cell cycle arrest
Lead CompoundA5491.0Cytokine inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzothiazole Derivatives

6-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine ()
  • Structural Differences : Lacks the benzamide and methylthio groups.
N-(3-Benzo[d]thiazol-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (10a) ()
  • Structural Differences : Contains a sulfonamide linker instead of benzamide.
  • Implications : Sulfonamides generally exhibit stronger acidity and higher metabolic stability than benzamides, which may influence pharmacokinetics .

Benzamide-Based Analogues

N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives (3l–3p) ()
  • Structural Differences : Methyl groups on phenyl rings vs. methylsulfonyl/methylthio in the target compound.
  • Implications : Methyl groups increase hydrophobicity, whereas methylsulfonyl and methylthio groups may enhance electronic effects (e.g., electron-withdrawing and donating properties) .
N-(6-Bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide (11) ()
  • Structural Differences : Bromine substituent at position 6 and a piperazine group.
  • Implications : Bromine’s steric bulk may hinder target binding, while the piperazine improves water solubility compared to the target’s pyridin-3-ylmethyl group .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight Key Properties
Target Compound 6-MeSO₂, 3-MeS, pyridin-3-ylmethyl ~443.5 (est.) High polarity, moderate solubility
6-(MeSO₂)-N-(pyridin-3-ylmethyl)amine 6-MeSO₂ 319.41 Soluble in polar solvents
10a () Sulfonamide, oxopyridin-2-yl 397.47 High melting point (220–222°C)
3l () Methylphenyl 365.44 Low melting point (106°C)

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